N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

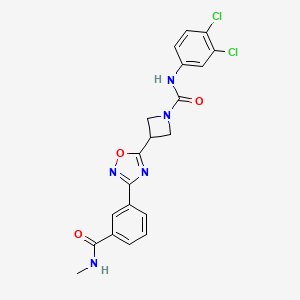

N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a structurally complex molecule featuring a 1,2,4-oxadiazole ring linked to an azetidine carboxamide core and a 3,4-dichlorophenyl group. The compound’s design integrates multiple pharmacophoric elements:

- 1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities, commonly used in medicinal chemistry .

- 3,4-Dichlorophenyl group: A lipophilic substituent often associated with improved membrane permeability and receptor interactions .

- Methylcarbamoyl moiety: A polar group that may influence solubility and pharmacokinetics .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5O3/c1-23-18(28)12-4-2-3-11(7-12)17-25-19(30-26-17)13-9-27(10-13)20(29)24-14-5-6-15(21)16(22)8-14/h2-8,13H,9-10H2,1H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNGQKQECWCNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS No. 1396802-36-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2N5O3, with a molecular weight of 446.3 g/mol. The compound features a complex structure that includes an azetidine ring and an oxadiazole moiety, which are often associated with various biological activities.

Research indicates that compounds containing oxadiazole and azetidine structures exhibit notable anticancer properties. The proposed mechanism involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Similar compounds have demonstrated the ability to halt the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Inhibition of Key Proteins : The compound may inhibit specific proteins involved in cell proliferation and survival. For instance, studies on related compounds have shown that they can down-regulate matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are crucial for tumor growth and metastasis .

In Vitro Studies

In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induces apoptosis via G2/M arrest |

| HepG2 (Liver) | 9.6 | Inhibits MMPs and VEGFA expression |

Case Studies

Several case studies have highlighted the biological activity of structurally similar compounds that may provide insights into the potential effects of this compound:

- Thiadiazole Derivatives : A study on 5-Aryl-1,3,4-thiadiazole derivatives reported significant cytotoxicity against MCF-7 cells with IC50 values as low as 0.28 µg/mL . This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy.

- Oxadiazole Compounds : Research on other oxadiazole-based compounds has shown promising results in inhibiting tumor growth in vivo models. These compounds demonstrated targeted delivery to sarcoma cells with reduced side effects compared to conventional chemotherapeutics .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : High bioavailability is expected due to its lipophilic nature.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly renal excretion.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines azetidine and oxadiazole moieties, which are significant in pharmaceutical applications due to their biological activity. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes. While specific synthetic routes for this compound are not detailed in the provided search results, similar compounds often utilize methods such as:

- Cyclization reactions : To form the oxadiazole ring.

- Substitution reactions : To introduce the dichlorophenyl and methylcarbamoyl groups.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and carbamate structures exhibit antimicrobial activities. For instance, derivatives of oxadiazole have been documented to show significant antibacterial effects against various pathogens. The presence of the methylcarbamoyl group may enhance these properties by improving solubility and bioavailability.

Anticancer Potential

Compounds similar to N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide have been investigated for their anticancer properties. Studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Applications in Agriculture

Given its structural components, this compound may also find applications as a pesticide or herbicide. The dichlorophenyl group is characteristic of many agrochemicals known for their effectiveness against pests while maintaining lower toxicity to mammals compared to traditional organophosphates.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluating the antimicrobial activity of oxadiazole derivatives found that certain compounds exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The testing involved agar diffusion methods where zones of inhibition were measured. Such evaluations could be extended to this compound to assess its efficacy against specific pathogens.

Case Study 2: Anticancer Activity

In a related study on carbamate derivatives, several compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selective toxicity is crucial in drug development for cancer therapies as it minimizes side effects.

Summary of Findings

The applications of this compound are multifaceted:

Comparison with Similar Compounds

SLM6031434 ()

- Core Structure : Pyrrolidine-1-carboximidamide with 1,2,4-oxadiazole.

- Key Substituents : 4-(Octyloxy)-3-(trifluoromethyl)phenyl.

- Activity : Potent SphK2 inhibitor (IC₅₀ ~50 nM), with enantioselectivity (S-form > R-form) .

- Comparison : The target compound replaces pyrrolidine with azetidine, which may reduce steric hindrance and improve binding. The dichlorophenyl group offers distinct electronic effects compared to the trifluoromethyl-octyloxy substituent.

Antimicrobial Oxadiazoles ()

- Examples: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole.

- Key Features: Phenoxyphenyl and nitro groups enhance lipophilicity, critical for gastrointestinal tract retention.

Dichlorophenyl-Containing Compounds

Propanil ()

- Structure : N-(3,4-dichlorophenyl) propanamide.

- Application : Herbicide targeting acetolactate synthase in plants.

- Comparison: While both share the 3,4-dichlorophenyl group, propanil’s simple propanamide structure contrasts with the target’s complex heterocyclic system, underscoring how scaffold diversity dictates application (agricultural vs.

Indazole Derivatives ()

- Examples: N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride.

- Activity : Variable yields (27–84%) and structural data suggest dichlorophenyl-indazole hybrids target kinases or DNA-associated proteins.

- Comparison : The dichlorophenyl group in these compounds is attached to indazole, whereas the target compound links it to an azetidine-oxadiazole system, likely altering target selectivity .

Carboxamide Derivatives

Isoxaben ()

- Structure : N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide.

- Application : Cellulose biosynthesis inhibitor.

- Comparison : Isoxaben’s benzamide-isoxazole scaffold differs from the target’s oxadiazole-azetidine-carboxamide, highlighting how carboxamide positioning influences molecular interactions .

Pyrazine Carboxamides ()

- Example: N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide.

- Comparison : The target compound’s methylcarbamoyl group may similarly improve solubility but lacks pyrazine’s aromatic nitrogen atoms, which are critical for π-π stacking .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Key Takeaways

- Structural Uniqueness : The target compound’s azetidine-oxadiazole-dichlorophenyl scaffold distinguishes it from simpler dichlorophenyl analogs (e.g., propanil) and oxadiazole antimicrobials.

- Synthetic Complexity : Multi-step synthesis with polar intermediates (e.g., methylcarbamoyl) may require optimized purification techniques, as seen in and .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Azetidine Functionalization : Coupling the oxadiazole moiety to the azetidine ring using carbodiimide-mediated amidation or nucleophilic substitution .

Final Carboxamide Assembly : Reaction of the azetidine intermediate with 3,4-dichlorophenyl isocyanate or activated carbonyl derivatives .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Confirm regiochemistry of the oxadiazole and azetidine rings (e.g., ¹H/¹³C NMR for proton/carbon environments) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations .

- Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., triazole-oxadiazole hybrids) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural motifs:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Antimicrobial Activity : Employ microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-azetidine coupling step?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and side reactions .

- Catalysis : Explore Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time .

- Byproduct Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed oxadiazole rings) and adjust pH/temperature .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

-

Analog Synthesis : Modify substituents on the dichlorophenyl or methylcarbamoyl groups (e.g., replace Cl with F or CH₃) .

-

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

-

Biological Data Correlation : Tabulate activity data against structural variations (see example table below) .

Compound Variant Structural Modification IC₅₀ (Kinase X) MIC (S. aureus) Parent Compound None 0.8 µM 16 µg/mL 3-Fluorophenyl analog Cl → F substitution 1.2 µM 32 µg/mL Methylcarbamoyl → Ethylcarbamoyl CH₃ → C₂H₅ on carbamoyl 2.5 µM 64 µg/mL

Q. How can contradictory data on metabolic stability be resolved?

- Methodological Answer :

- In Vitro/In Vivo Cross-Validation : Compare hepatic microsome stability (e.g., rat vs. human) with pharmacokinetic studies in animal models .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Structural Tweaks : Introduce steric hindrance (e.g., bulkier substituents) to block metabolic hotspots .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., kinase ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with experimental IC₅₀ values .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks .

- Analytical Monitoring : Track degradation via HPLC-UV/PDA and identify products with LC-MS .

- Formulation Screening : Test stability in PEG-400 or lipid-based carriers to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.